Cas no 1018337-95-5 (5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine)

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a specialized organic compound with notable properties. This compound exhibits a unique 1,3-thiazolo[5,4-c]pyridine structure, which confers it with significant biological activity. Its 5-(Ethylsulfonyl) group enhances its reactivity and specificity, making it a valuable tool in synthetic chemistry and drug discovery. The tetrahydro structure contributes to its stability and solubility, facilitating its use in various chemical reactions and applications.
5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine structure
1018337-95-5 structure
商品名:5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
CAS番号:1018337-95-5
MF:C8H13N3O2S2
メガワット:247.337718725204
CID:5069786

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
    • 5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
    • STL490745
    • 5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
    • 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
    • インチ: 1S/C8H13N3O2S2/c1-2-15(12,13)11-4-3-6-7(5-11)14-8(9)10-6/h2-5H2,1H3,(H2,9,10)
    • InChIKey: CLVJLMKQXQJLAR-UHFFFAOYSA-N
    • ほほえんだ: S(CC)(N1CC2=C(CC1)N=C(N)S2)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • トポロジー分子極性表面積: 113
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 467.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 236.7±31.5 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine セキュリティ情報

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2158-1712-0.25g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2158-1712-5g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2158-1712-10g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
10g
$2675.0 2023-09-06
TRC
E261661-500mg
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5
500mg
$ 365.00 2022-06-05
Life Chemicals
F2158-1712-2.5g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
2.5g
$1267.0 2023-09-06
TRC
E261661-100mg
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5
100mg
$ 95.00 2022-06-05
Life Chemicals
F2158-1712-0.5g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2158-1712-1g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5 95%+
1g
$580.0 2023-09-06
TRC
E261661-1g
5-(ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
1018337-95-5
1g
$ 570.00 2022-06-05

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine 関連文献

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amineに関する追加情報

Introduction to 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS No. 1018337-95-5)

5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine, identified by its CAS number 1018337-95-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazolo[5,4-c]pyridine scaffold, a motif known for its broad biological activity and potential therapeutic applications. The presence of an ethylsulfonyl group at the 5-position and an amine functionality at the 2-position introduces unique electronic and steric properties that make this molecule a promising candidate for further investigation.

The thiazolo[5,4-c]pyridine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyridine ring. This structural framework has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The ethylsulfonyl substituent not only influences the electronic distribution within the molecule but also contributes to its solubility and metabolic stability. These characteristics are particularly important in drug design, where optimal pharmacokinetic properties are essential for clinical efficacy.

In recent years, there has been a growing interest in developing novel therapeutic agents based on thiazolo[5,4-c]pyridine derivatives. Several studies have highlighted the potential of this scaffold in addressing various diseases, including infectious disorders and neurological conditions. For instance, modifications of the ethylsulfonyl group have been explored to enhance binding affinity and selectivity towards specific biological targets. This approach has led to the discovery of several lead compounds with promising preclinical profiles.

The amine functionality at the 2-position of 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine further expands its chemical diversity and functional potential. Amines are well-known for their ability to form hydrogen bonds and participate in coordination interactions with metal ions or other biomolecules. These properties make this compound a valuable tool in the development of targeted therapies. Additionally, the tetrahydropyridine ring provides flexibility to the molecular structure, allowing for optimal alignment with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high precision. These computational studies have suggested that 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine may exhibit inhibitory activity against certain enzymes implicated in disease pathways. This hypothesis has been supported by preliminary experimental data demonstrating modulatory effects on relevant biochemical assays.

The synthesis of 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the thiazolo[5,4-c]pyridine core followed by functional group modifications to introduce the ethylsulfonyl and amine groups. Advances in synthetic methodologies have facilitated more efficient and scalable production processes for this compound.

From a pharmacological perspective, 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine holds promise as a scaffold for developing new drugs due to its unique structural features and demonstrated biological activity. Ongoing research is focused on exploring its potential in treating conditions such as inflammation and neurodegeneration. Preclinical studies are underway to evaluate its safety profile and pharmacokinetic properties in animal models.

The integration of traditional medicinal chemistry approaches with modern biotechnological tools has accelerated the discovery process for novel bioactive compounds like 5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine. High-throughput screening (HTS) technologies have been employed to identify derivatives with enhanced potency or selectivity against specific disease-related targets. These efforts have yielded several promising candidates for further development.

In conclusion, 5-(Ethylsulfonyl)-4,��,6,7-tetrahydro\[1,3\]thiazolo\[��,4\-c\]pyridin\-2\-amine (CAS No.1018337\-95\-��) is a structurally intriguing compound with significant potential in pharmaceutical research.Its unique scaffold,functional groups,and demonstrated biological activity make it an attractive candidate for drug development.Further exploration of its chemical space and preclinical evaluation will be crucial in determining its therapeutic utility.

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